Propyl (diethylamino)(oxo)acetate
Description
Propyl (diethylamino)(oxo)acetate is an ester derivative of (diethylamino)(oxo)acetic acid, characterized by a propyl ester group, a diethylamino substituent, and a ketone (oxo) group on the α-carbon of the acetate backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol.
Properties
CAS No. |
62248-34-4 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
propyl 2-(diethylamino)-2-oxoacetate |
InChI |
InChI=1S/C9H17NO3/c1-4-7-13-9(12)8(11)10(5-2)6-3/h4-7H2,1-3H3 |
InChI Key |
VNGMLLVLMIJWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl (diethylamino)(oxo)acetate can be synthesized through esterification reactions. One common method involves the reaction of propyl alcohol with diethylaminoacetic acid in the presence of a strong acid catalyst. The reaction typically requires heating and can be represented by the following equation:
Propyl Alcohol+Diethylaminoacetic Acid→Propyl (diethylamino)(oxo)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl (diethylamino)(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to form the corresponding carboxylic acid and alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form primary alcohols.
Substitution: The ester group can be substituted by nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild heating.
Major Products Formed
Hydrolysis: Diethylaminoacetic acid and propyl alcohol.
Reduction: Primary alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Propyl (diethylamino)(oxo)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a biochemical probe due to its ester functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of propyl (diethylamino)(oxo)acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release active compounds that interact with biological pathways. The diethylamino group may enhance its solubility and facilitate its transport across cell membranes, making it a valuable compound in drug delivery systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Methyl (diethylamino)(oxo)acetate
- Molecular Formula: C₇H₁₃NO₃
- Key Differences: Shorter ester chain (methyl vs.
- Synthetic Routes: Similar to Propyl (diethylamino)(oxo)acetate, but methyl esters are typically synthesized via acid-catalyzed esterification under milder conditions .
(b) Propyl (dimethylamino)(oxo)acetate
- Molecular Formula: C₈H₁₅NO₃
- Key Differences: Dimethylamino group (vs. Basicity may also differ due to fewer alkyl groups on the nitrogen .
(c) Propyl (diethylamino)(hydroxy)acetate
Phosphorus-Containing Analogs ()
Compounds like Propyl S-2-diethylaminoethyl propylphosphonothiolate (C₁₂H₂₈NO₂PS) differ significantly:
- Functional Groups: Contains a phosphonothiolate group instead of an oxoacetate.
- Applications: Phosphonothiolates are often associated with agrochemical or neurotoxic activity (e.g., nerve agents), whereas oxoacetates are more common in drug intermediates or biochemical probes .
- Stability : Phosphorus esters are generally more hydrolytically stable than carboxylic esters under acidic conditions.
Biochemical Analogs ()
(a) Oxalacetate (Oxaloacetate)
- Structure : Dicarboxylic acid (HO₂CC(O)CH₂CO₂H).
- Comparison: Oxalacetate is polar and water-soluble, participating in the Krebs cycle. This compound’s ester and amino groups enhance lipophilicity, favoring cell membrane penetration but reducing aqueous solubility .
(b) Oxamate
Reactivity Trends
- Oxo Group Reactivity: The ketone in this compound can undergo nucleophilic additions (e.g., with hydroxylamine to form isoxazoles), similar to 2-arylhydrazono-3-oxonitriles .
- Amino Group Impact: The diethylamino group may act as a base, influencing reaction pH and participating in intramolecular cyclization, as seen in triazole syntheses from arylhydrazononitriles .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Groups | Solubility (Predicted) | Applications |
|---|---|---|---|---|
| This compound | C₉H₁₇NO₃ | Ester, amino, ketone | Moderate in organic solvents | Organic synthesis, prodrugs |
| Methyl (diethylamino)(oxo)acetate | C₇H₁₃NO₃ | Ester, amino, ketone | Higher in water | Biochemical probes |
| Propyl S-2-diethylaminoethyl propylphosphonothiolate | C₁₂H₂₈NO₂PS | Phosphonothiolate, ester | Low in water | Agrochemicals |
| Oxalacetate | C₄H₄O₅ | Dicarboxylic acid, ketone | High in water | Metabolic intermediate |
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